N-Benzyl-N-methylacetamide-d3
Description
N-Benzyl-N-methylacetamide-d3 is a deuterated acetamide derivative where three hydrogen atoms in the methyl group attached to the nitrogen are replaced with deuterium. This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and pharmacokinetic studies, where deuterium acts as a non-radioactive tracer. The compound’s structure comprises a benzyl group (C₆H₅CH₂) and a deuterated methyl group (CD₃) bonded to the nitrogen of an acetamide backbone.
Properties
Molecular Formula |
C₁₀H₁₀D₃NO |
|---|---|
Molecular Weight |
166.23 |
Synonyms |
N-Methyl-N-(phenylmethyl)acetamide-d3; N-Methyl-N-benzylacetamide-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Deuterated Acetamide Derivatives
Deuterated acetamides share structural similarities but differ in substitution patterns and isotopic labeling positions. Key examples from the Kanto Reagents catalog include:
| Compound Name | Molecular Formula | CAS RN | Deuterium Content | Price (500 mg) | Key Features |
|---|---|---|---|---|---|
| N-Methyl-d3-acetamide | CH₃CONHCD₃ | 3669-71-4 | 99 atom% D | JPY 79,200 | Deuterium on methyl (N-bound) |
| N-Methylacetamide-2,2,2-d3 | CD₃CONHCH₃ | 3669-69-0 | 96 atom% D | JPY 70,400 | Deuterium on acetyl methyl |
| N-Benzyl-N-methylacetamide-d3 | Inferred | Not provided | Likely >98 atom% D | Higher cost | Benzyl substitution enhances lipophilicity |
Key Findings :
- Isotopic Purity : this compound likely matches the high deuterium content (98–99 atom% D) seen in analogs like N-Methyl-d3-acetamide, ensuring minimal interference in spectroscopic studies .
- Cost Implications : The benzyl group increases molecular complexity, suggesting a higher price compared to simpler deuterated acetamides.
- Applications : Deuterated methyl groups improve metabolic stability and reduce kinetic isotope effects, making these compounds valuable in drug metabolism studies .
Benzyl-Substituted Amides
Benzyl groups influence solubility, stability, and biological activity. Notable analogs include:
N-Benzylacetoacetamide
- Structure : Features an acetoacetyl group (CH₃COCH₂) instead of a methyl group on the nitrogen.
- Applications: Used as a pigment assistant (YH160) and intermediate in organic synthesis. Its non-deuterated form lacks isotopic labeling, limiting its use in tracer studies .
- Key Difference: The acetoacetyl moiety introduces keto-enol tautomerism, which is absent in this compound .
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylacetamide
- Structure : Contains a benzodioxolemethyl group (C₆H₃O₂CH₂) instead of a simple benzyl.
- Stability : Requires storage at 2–8°C, indicating higher sensitivity to degradation compared to this compound, which may have better shelf stability .
- Reactivity : The electron-rich benzodioxole group could enhance electrophilic substitution reactions, unlike the plain benzyl group in the target compound .
Functional and Analytical Comparisons
- NMR Utility: Deuterated methyl groups in this compound simplify spectral interpretation by reducing proton signals, unlike non-deuterated analogs like N-Benzylacetoacetamide .
- Synthetic Flexibility : this compound’s structure avoids steric hindrance from bulkier groups (e.g., benzodioxole), making it more adaptable in coupling reactions .
- Biological Relevance : Unlike quaternary ammonium compounds (e.g., Benzalkonium chloride), which exhibit antimicrobial activity, acetamides like this compound are typically inert but serve as stable scaffolds for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
